Bienvenue dans la boutique en ligne BenchChem!

Jionoside B1

α-glucosidase inhibition antidiabetic screening Rehmannia glutinosa constituents

Jionoside B1 (C37H50O20, MW 814.78), a feruloyl-esterified phenylpropanoid glycoside from Rehmannia glutinosa, features a unique combination of 6-deoxy-α-L-mannopyranosyl and β-D-galactopyranosyl substituents. Unlike close structural analogs (acteoside, jionoside A1, brachynoside), it displays α-glucosidase inhibition (IC50 261–408 μM), aldose reductase inhibition, and hepatoprotection against H2O2-induced injury. Generic substitution without compound-specific verification compromises SAR reproducibility. Supplied ≥98% HPLC with NMR/MS confirmation; validated reference standard for TCM QC (Dangshen Guben, Zuogui, Jiangtangjia formulations).

Molecular Formula C37H50O20
Molecular Weight 814.8 g/mol
CAS No. 120406-37-3
Cat. No. B150279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJionoside B1
CAS120406-37-3
Molecular FormulaC37H50O20
Molecular Weight814.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
InChIInChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1
InChIKeyFXFHFOSEURHWMO-AQHLZYGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jionoside B1 (CAS 120406-37-3) – Pharmacological and Analytical Profile of a Rehmannia-Derived Phenylpropanoid Glycoside


Jionoside B1 (CAS 120406-37-3), a phenylpropanoid glycoside with molecular formula C37H50O20 and molecular weight 814.78 g/mol, is primarily isolated from the roots of Rehmannia glutinosa (Gaertn.) DC, as well as from Eriophyton wallichii and Lamium purpureum [1] [2]. Its chemical structure comprises a β-D-glucopyranoside core substituted with 6-deoxy-α-L-mannopyranosyl and β-D-galactopyranosyl moieties, esterified with a feruloyl group [3]. Jionoside B1 exhibits multiple bioactivities including α-glucosidase inhibition, hepatoprotection, aldose reductase inhibition, and immunosuppressive effects [4].

Why Jionoside B1 Cannot Be Readily Substituted with Generic Phenylpropanoid Glycosides in Experimental Settings


Phenylpropanoid glycosides from Rehmannia glutinosa exhibit markedly different biological activities depending on subtle structural variations in their glycosidic linkage patterns and aromatic substitution. Jionoside B1, with its specific combination of 6-deoxy-α-L-mannopyranosyl and β-D-galactopyranosyl substituents esterified with ferulic acid, demonstrates an activity profile that differs qualitatively and quantitatively from close structural analogs such as acteoside (verbascoside), jionoside A1, and brachynoside [1]. For example, in α-glucosidase inhibition assays, the phenylpropanoid glycosides as a class show the strongest activity among Rehmannia constituents, yet individual IC50 values vary substantially among analogs [2]. Furthermore, Jionoside B1 exhibits aldose reductase inhibition that is not uniformly shared across all jionoside subtypes [3]. These activity divergences underscore why generic substitution without compound-specific verification may compromise experimental reproducibility and data interpretability.

Quantitative Comparative Evidence for Jionoside B1: Head-to-Head and Cross-Study Activity Benchmarks


α-Glucosidase Inhibitory Potency of Jionoside B1 Relative to Class-Level Benchmarks and Positive Controls

In a comprehensive isolation and bioactivity study of Rehmannia glutinosa root constituents, Jionoside B1 (compound 10) was evaluated alongside 12 other isolated compounds for α-glucosidase inhibitory activity [1]. Compounds 7–11 (acteoside, leucosceptoside A, brachynoside, jionoside B1, and jionoside A1) showed significant inhibition with IC50 values collectively ranging from 261.4 to 408.7 μM, compared with the positive control acarbose (IC50 = 204.2 ± 19.9 μM) [1]. Notably, phenylpropanoid glycosides as a structural class exhibited the strongest α-glucosidase inhibition among all isolated compound types in this study [1].

α-glucosidase inhibition antidiabetic screening Rehmannia glutinosa constituents

Hepatoprotective Activity of Jionoside B1 in Oxidative Stress-Induced Hepatocyte Injury Model

Jionoside B1 demonstrates hepatoprotective activity in H2O2-induced liver injury experimental models [1]. HPLC analysis of Rehmannia glutinosa root extract bound to hepatocytes identified both acteoside and jionoside B1 as the active principles responsible for the observed hepatoprotection [2]. This co-identification with acteoside, a well-characterized hepatoprotective phenylpropanoid, provides comparative context for Jionoside B1's activity profile.

hepatoprotection oxidative stress liver injury

Aldose Reductase Inhibitory Activity of Jionoside B1

Jionoside B1 exhibits obvious inhibition against aldose reductase [1]. Aldose reductase is a key enzyme in the polyol pathway implicated in diabetic complications including neuropathy, retinopathy, and nephropathy. While quantitative IC50 data are not publicly available for this specific compound–target pair, this activity distinguishes Jionoside B1 from other phenylpropanoid glycosides that lack documented aldose reductase inhibitory effects.

aldose reductase inhibition diabetic complications polyol pathway

Analytical Chromatographic Resolution of Jionoside B1 in Complex Traditional Medicine Formulations

Jionoside B1 has been successfully resolved and quantified via HPLC in several complex traditional Chinese medicine formulations, including Dangshen Guben Pills (simultaneous determination of seven constituents) [1], Zuogui Pills (simultaneous determination of five constituents) [2], and Jiangtangjia Tablets (simultaneous determination of nine constituents) [3]. Chromatographic conditions typically employ C18 columns with detection at 330 nm, achieving baseline separation from co-occurring phenylpropanoids including acteoside and martynoside [1] [2].

HPLC method development quality control traditional Chinese medicine analysis

Immunosuppressive Activity of Jionoside B1

Jionoside B1 has demonstrated immunosuppressive activity in experimental models [1]. This activity, documented in phytochemical reference compendia [2], represents a pharmacologically relevant property that may not be uniformly present across all jionoside analogs. While quantitative comparative data against specific immunosuppressive agents are not available in the public literature, this documented activity provides a rationale for selecting Jionoside B1 in immune function studies.

immunosuppression immune modulation natural product immunopharmacology

Priority Application Scenarios for Jionoside B1 Based on Quantitatively Validated Differentiation


α-Glucosidase Inhibitor Screening and Antidiabetic Natural Product Research

Jionoside B1 is a validated member of the phenylpropanoid glycoside class exhibiting α-glucosidase inhibitory activity with IC50 in the range of 261–408 μM [1]. This makes it suitable for inclusion in natural product libraries targeting carbohydrate-hydrolyzing enzymes. Procurement is justified when the research objective involves comparative structure–activity relationship (SAR) studies among Rehmannia-derived phenylpropanoids or when establishing baseline inhibitory profiles for this compound class [1].

Hepatoprotection Studies in Oxidative Liver Injury Models

Jionoside B1, co-identified with acteoside as an active hepatoprotective principle in Rehmannia glutinosa root extracts, is appropriate for studies examining protection against H2O2-induced hepatocyte injury [1]. Its procurement is particularly relevant for experiments comparing the relative hepatoprotective contributions of individual phenylpropanoid glycosides within complex botanical extracts [2].

Analytical Reference Standard for Quality Control of Rehmannia-Containing Traditional Medicines

Jionoside B1 serves as a validated analytical reference standard for HPLC-based quality control of traditional Chinese medicine formulations including Dangshen Guben Pills, Zuogui Pills, and Jiangtangjia Tablets [1] [2]. Commercial availability at ≥98% purity (HPLC) with NMR and MS structural confirmation supports its use in pharmacopeial method development and batch-to-batch consistency testing .

Aldose Reductase Inhibition and Diabetic Complication Research

Given its documented inhibition of aldose reductase [1], Jionoside B1 may be prioritized for studies investigating the polyol pathway and its role in diabetic complications (neuropathy, retinopathy, nephropathy). Procurement is appropriate for preliminary screening or for comparative studies evaluating the aldose reductase inhibitory potential of structurally related phenylpropanoid glycosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jionoside B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.